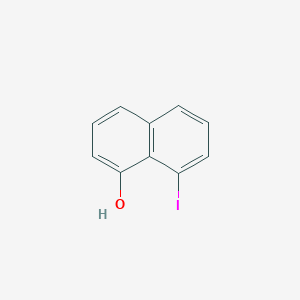

7-Iodo-2-methylquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

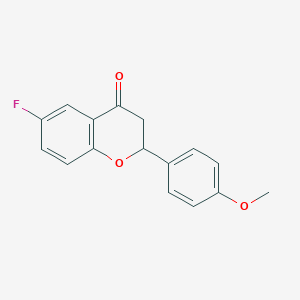

7-Iodo-2-methylquinoline: is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science. The presence of an iodine atom at the 7th position and a methyl group at the 2nd position makes this compound a unique compound with distinct chemical properties.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen:

Friedländer-Synthese: Dieses Verfahren beinhaltet die Kondensation von 2-Aminobenzophenon mit einem Aldehyd oder Keton in Gegenwart eines Säurekatalysators. Für 7-Iod-2-methylchinolin können 2-Iodamin und Acetaldehyd als Ausgangsmaterialien verwendet werden.

Skraup-Synthese: Dieses Verfahren beinhaltet die Cyclisierung von Anilinderivaten mit Glycerin und einem Oxidationsmittel wie Nitrobenzol. Für 7-Iod-2-methylchinolin können 2-Iodamin und Glycerin in Gegenwart von Schwefelsäure und Nitrobenzol verwendet werden.

Industrielle Produktionsverfahren: Die industrielle Produktion von 7-Iod-2-methylchinolin beinhaltet typischerweise die großtechnische Synthese unter Verwendung der Friedländer- oder Skraup-Methode. Die Reaktionsbedingungen werden optimiert, um hohe Ausbeuten und Reinheit zu erzielen. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen:

Substitutionsreaktionen: Das Iodatom in der 7. Position kann nukleophile Substitutionsreaktionen mit verschiedenen Nukleophilen wie Aminen, Thiolen und Alkoxiden eingehen.

Oxidationsreaktionen: Die Methylgruppe in der 2. Position kann zu einer Carbonsäure oder einem Aldehyd oxidiert werden, indem Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid verwendet werden.

Reduktionsreaktionen: Der Chinolinring kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid zu Tetrahydrochinolinderivaten reduziert werden.

Häufige Reagenzien und Bedingungen:

Nukleophile Substitution: Reagenzien wie Natriumazid, Natriummethoxid oder primäre Amine in polaren Lösungsmitteln wie Dimethylformamid oder Ethanol.

Oxidation: Reagenzien wie Kaliumpermanganat in wässrigem oder saurem Medium.

Reduktion: Reagenzien wie Lithiumaluminiumhydrid in wasserfreiem Diethylether oder Tetrahydrofuran.

Hauptprodukte:

Substitution: Bildung von 7-substituierten-2-methylchinolinderivaten.

Oxidation: Bildung von 2-Carboxychinolin oder 2-Formylchinolin.

Reduktion: Bildung von 2-Methyl-1,2,3,4-tetrahydrochinolin.

Wissenschaftliche Forschungsanwendungen

Chemie:

Katalyse: 7-Iod-2-methylchinolin kann als Ligand in Übergangsmetall-katalysierten Reaktionen verwendet werden und die Reaktivität und Selektivität der Katalysatoren verbessern.

Organische Synthese: Es dient als Baustein für die Synthese komplexerer heterozyklischer Verbindungen.

Biologie:

Antimikrobielle Mittel: Chinolinderivate, einschließlich 7-Iod-2-methylchinolin, haben sich als potenzielle antimikrobielle Mittel gegen verschiedene Bakterien- und Pilzstämme erwiesen.

Krebsforschung: Einige Chinolinderivate werden auf ihre Antikrebsaktivität untersucht, und 7-Iod-2-methylchinolin könnte als Leitverbindung für die Entwicklung neuer Antikrebsmedikamente dienen.

Medizin:

Arzneimittelentwicklung: Die Verbindung kann als Gerüst für die Entwicklung neuer Medikamente mit verbesserter Wirksamkeit und reduzierten Nebenwirkungen verwendet werden.

Industrie:

Materialwissenschaft: 7-Iod-2-methylchinolin kann bei der Entwicklung organischer Halbleiter und lichtemittierender Dioden (LEDs) verwendet werden.

5. Wirkmechanismus

Der Wirkmechanismus von 7-Iod-2-methylchinolin hängt von seiner Anwendung ab. Bei antimikrobieller Aktivität kann es die Synthese von Nukleinsäuren oder Proteinen in Mikroorganismen stören. In der Katalyse wirkt es als Ligand, der mit Metallzentren koordiniert und die elektronischen Eigenschaften des Metalls verändert, wodurch verschiedene chemische Umwandlungen erleichtert werden.

Wirkmechanismus

The mechanism of action of 7-Iodo-2-methylquinoline depends on its application. In antimicrobial activity, it may interfere with the synthesis of nucleic acids or proteins in microorganisms. In catalysis, it acts as a ligand that coordinates with metal centers, altering the electronic properties of the metal and facilitating various chemical transformations.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

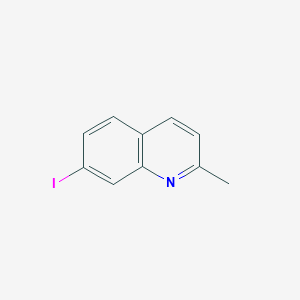

2-Methylchinolin: Fehlt das Iodatom in der 7. Position, was zu unterschiedlicher Reaktivität und Anwendung führt.

7-Chlor-2-methylchinolin: Ähnliche Struktur, aber mit einem Chloratom anstelle von Iod, was zu unterschiedlichen chemischen Eigenschaften und Reaktivität führt.

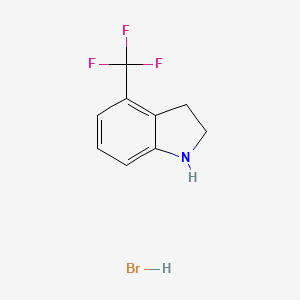

7-Brom-2-methylchinolin: Enthält ein Bromatom in der 7. Position, das seine Reaktivität im Vergleich zum Iodderivat beeinflusst.

Einzigartigkeit: 7-Iod-2-methylchinolin ist aufgrund des Vorhandenseins des Iodatoms einzigartig, das an spezifischen Substitutionsreaktionen teilnehmen und die Reaktivität der Verbindung in verschiedenen chemischen Prozessen verbessern kann. Das Iodatom beeinflusst auch die elektronischen Eigenschaften der Verbindung, wodurch sie für spezielle Anwendungen in der Katalyse und Materialwissenschaft geeignet ist.

Eigenschaften

Molekularformel |

C10H8IN |

|---|---|

Molekulargewicht |

269.08 g/mol |

IUPAC-Name |

7-iodo-2-methylquinoline |

InChI |

InChI=1S/C10H8IN/c1-7-2-3-8-4-5-9(11)6-10(8)12-7/h2-6H,1H3 |

InChI-Schlüssel |

VIGCKDDNUOSXAG-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC2=C(C=C1)C=CC(=C2)I |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,4]Benzodioxino[2,3-g]isoquinoline, 5,12-dimethyl-](/img/structure/B11852666.png)

![2-chloro-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B11852708.png)

![Tert-butyl 1-carbamoyl-6-azaspiro[2.6]nonane-6-carboxylate](/img/structure/B11852718.png)